4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine

Descripción general

Descripción

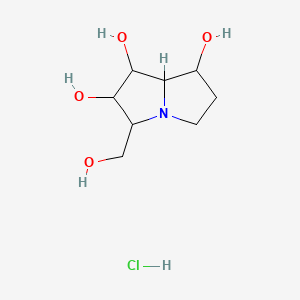

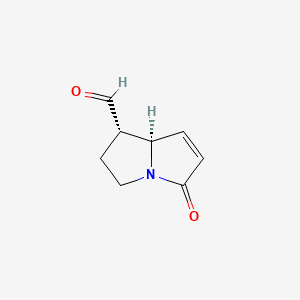

4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine is a compound involved in the degradation of host-derived N-glycans . It is catalyzed by the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase .

Synthesis Analysis

The synthesis of 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine involves a reversible phosphorolysis reaction . The enzyme BT1033, isolated from the anaerobic bacterium Bacteroides thetaiotaomicron, catalyzes this reaction . The reaction products were purified using an HPLC system .Molecular Structure Analysis

The molecular structure of 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine can be analyzed through crystallography . A crystal structure of the compound in complex with N-acetyl-D-glucosamine, beta-D-mannopyranose, and inorganic phosphate has been reported .Chemical Reactions Analysis

The chemical reaction catalyzed by 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase involves 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine and phosphate . The reaction yields alpha-D-mannose 1-phosphate and N-acetyl-D-glucosamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine can be inferred from its reactions and synthesis. It is a substrate for the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase and participates in a reversible phosphorolysis reaction .Aplicaciones Científicas De Investigación

1. Biomedical Engineering and Wound Healing

Chitin and its deacetylated derivative chitosan, composed of β-(1-4)-linked d-glucosamine and N-acetyl-d-glucosamine units, are used in biomedical applications like wound healing and tissue engineering. These biopolymers show promise in various medical devices aimed at treating or replacing body tissues and organs due to their biocompatibility (Islam, Bhuiyan, & Islam, 2017).

2. Bioconversion Processes

In a study on chitinase activity, an enzyme from Paenibacillus barengoltzii was shown to convert chitin to N-acetyl glucosamine (GlcNAc). This process has significant implications in producing pharmacologically valuable GlcNAc in a more eco-friendly and efficient manner compared to traditional chemical processes (Fu et al., 2014).

3. Chemical Glycosylation Studies

Glycosylation, a critical reaction in glycochemistry, utilizes compounds like 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine. Studies have explored mechanisms to improve the efficiency and selectivity of glycosylation processes, which are vital in synthesizing complex carbohydrates for research and therapeutic applications (Crich, 2010).

4. Detection and Visualization in Cell Signaling

FRET-based sensors have been developed to detect β-O-N-Acetyl-d-glucosamine (O-GlcNAc), a modification involved in cell signaling and linked to diseases like Alzheimer's and diabetes. This advancement aids in understanding O-GlcNAc's spatial and temporal localization in cellular processes (Carrillo, Krishnamoorthy, & Mahal, 2006).

5. Pharmaceutical Applications

The study of depolymerization and de-N-acetylation of chitin oligomers, including GlcNAc, has implications in pharmaceutical applications. Understanding these processes can aid in the efficient production of glucosamine, a compound derived from chitin with potential therapeutic uses (Einbu & Vårum, 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10+,11+,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-KTNASFDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(Dimethylamino)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B573661.png)

![1H-Thiazolo[4,5-d]-1,2,3-triazole, 5-methyl- (9CI)](/img/no-structure.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B573672.png)

![6H,8H-[1,3]Dioxino[5,4-f][1,3]benzothiazol-2-amine](/img/structure/B573673.png)